6-Fluoroquinoline-3-carbonitrile
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Overview
Description
6-Fluoroquinoline-3-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C10H5FN2 It is a derivative of quinoline, a structure known for its diverse biological activities and applications in medicinal chemistry
Scientific Research Applications
6-Fluoroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
Mechanism of Action
Target of Action
6-Fluoroquinoline-3-carbonitrile is a member of the fluoroquinolones, a class of compounds known to inhibit the function of two essential enzymes: DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication, making them primary targets for this compound .
Mode of Action
The compound interacts with its targets by forming a ternary complex with a DNA molecule and the enzymes . This interaction stabilizes DNA strand breaks created by DNA gyrase and topoisomerase IV, blocking the progress of the replication fork . The cytotoxicity of fluoroquinolones is likely a two-step process involving the conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The compound affects the biochemical pathway of bacterial DNA synthesis. By inhibiting DNA topoisomerase IV and DNA gyrase, it disrupts the process of DNA replication . This disruption can lead to cell death, as these enzymes are vital for bacterial growth and multiplication .
Pharmacokinetics
These properties contribute to their bioavailability and efficacy as antimicrobial agents .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial DNA synthesis. By inhibiting key enzymes in this process, the compound can effectively halt bacterial growth and multiplication, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of such compounds, is influenced by the reaction conditions . Additionally, the compound’s antibacterial activity may be affected by the presence of resistant bacterial strains .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structural modifications made to the basic quinolone structure .
Cellular Effects
Fluoroquinolones, a class of drugs that includes derivatives of quinoline, have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluoroquinolones are known to exert their effects at the molecular level by inhibiting bacterial DNA-gyrase, thereby blocking bacterial DNA supercoiling . This suggests that 6-Fluoroquinoline-3-carbonitrile may also interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
The metabolic pathways involving this compound are not well-defined. Quinolines are known to participate in various metabolic processes, interacting with enzymes and cofactors
Subcellular Localization
The localization of a compound can significantly affect its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-fluoroaniline with malononitrile in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic substitution and cyclization to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Cycloaddition: Catalysts such as palladium or copper complexes.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline-3-carboxamides, and other heterocyclic compounds .
Comparison with Similar Compounds
- 5-Fluoroquinoline-3-carbonitrile
- 8-Fluoroquinoline-3-carbonitrile
- 6-Methoxyquinoline-3-carbonitrile
Comparison: 6-Fluoroquinoline-3-carbonitrile is unique due to the specific positioning of the fluorine and cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit higher potency in certain biological assays and different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
6-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKNSJNSRKFPDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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